N-[4-(dibutylsulfamoyl)phenyl]-2-methylpentanamide
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Overview
Description
N-[4-(dibutylsulfamoyl)phenyl]-2-methylpentanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dibutylsulfamoyl group attached to a phenyl ring, which is further connected to a 2-methylpentanamide moiety. The molecular formula of this compound is C19H32N2O3S, and it has a molecular weight of 368.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dibutylsulfamoyl)phenyl]-2-methylpentanamide typically involves the reaction of 4-aminophenylsulfonamide with dibutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dibutylsulfamoyl)phenyl]-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(dibutylsulfamoyl)phenyl]-2-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide
- N-[4-(dibutylsulfamoyl)phenyl]acetamide
- N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[4-(dibutylsulfamoyl)phenyl]-2-methylpentanamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the dibutylsulfamoyl group enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C20H34N2O3S |
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Molecular Weight |
382.6 g/mol |
IUPAC Name |
N-[4-(dibutylsulfamoyl)phenyl]-2-methylpentanamide |
InChI |
InChI=1S/C20H34N2O3S/c1-5-8-15-22(16-9-6-2)26(24,25)19-13-11-18(12-14-19)21-20(23)17(4)10-7-3/h11-14,17H,5-10,15-16H2,1-4H3,(H,21,23) |
InChI Key |
OIURDBHELOYLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)CCC |
Origin of Product |
United States |
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